molecular formula C11H14N2O4S B15334323 2-Amino-3-(4-ethenesulfonylamino-phenyl)-propionic acid

2-Amino-3-(4-ethenesulfonylamino-phenyl)-propionic acid

Cat. No.: B15334323
M. Wt: 270.31 g/mol
InChI Key: ZFASEKFUMFQQSX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-Vinylsulfonamido-(S)-phenylalanine typically involves the reaction of phenylalanine with vinylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process involves the following steps:

  • Dissolving phenylalanine in an appropriate solvent, such as dichloromethane.
  • Adding vinylsulfonyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Stirring the reaction mixture for several hours at room temperature.
  • Purifying the product using techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of P-Vinylsulfonamido-(S)-phenylalanine may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

P-Vinylsulfonamido-(S)-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The vinylsulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the vinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

P-Vinylsulfonamido-(S)-phenylalanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of P-Vinylsulfonamido-(S)-phenylalanine involves its interaction with specific molecular targets. The vinylsulfonamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    P-Vinylsulfonamido-®-phenylalanine: The enantiomer of P-Vinylsulfonamido-(S)-phenylalanine, with similar chemical properties but different biological activity.

    Vinylsulfonamide derivatives: Compounds with similar vinylsulfonamide groups but different substituents on the phenyl ring.

Uniqueness

P-Vinylsulfonamido-(S)-phenylalanine is unique due to its specific stereochemistry and the presence of both the vinylsulfonamide and phenylalanine moieties. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

2-amino-3-[4-(ethenylsulfonylamino)phenyl]propanoic acid

InChI

InChI=1S/C11H14N2O4S/c1-2-18(16,17)13-9-5-3-8(4-6-9)7-10(12)11(14)15/h2-6,10,13H,1,7,12H2,(H,14,15)

InChI Key

ZFASEKFUMFQQSX-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)NC1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

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